2-(1H-indol-3-ylmethyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(1H-indol-3-ylmethyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that integrates multiple ring systems, including indole, triazole, and pyrimidine. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-ylmethyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.
Construction of the Triazole Ring: This involves cyclization reactions using hydrazine derivatives and appropriate electrophiles.
Assembly of the Pyrimidine Ring: This step often involves condensation reactions with amidines or guanidines.
Integration of the Cyclohepta and Thieno Rings: These rings are typically constructed through cyclization reactions involving sulfur-containing reagents and appropriate ring-closing conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-ylmethyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions, particularly on the indole and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1H-indol-3-ylmethyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes, receptors, or DNA, affecting their function.
Pathways Involved: It can modulate signaling pathways such as the ERK signaling pathway, leading to effects like cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan.
Triazole Derivatives: Compounds such as 1,2,4-triazole and its derivatives.
Pyrimidine Derivatives: Compounds like cytosine and thymine.
Uniqueness
2-(1H-indol-3-ylmethyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its multi-ring structure, which imparts a combination of properties from indole, triazole, and pyrimidine systems. This structural complexity enhances its potential for diverse biological activities and applications.
Properties
Molecular Formula |
C21H19N5S |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
15-(1H-indol-3-ylmethyl)-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene |
InChI |
InChI=1S/C21H19N5S/c1-2-7-15-17(9-3-1)27-21-19(15)20-24-18(25-26(20)12-23-21)10-13-11-22-16-8-5-4-6-14(13)16/h4-6,8,11-12,22H,1-3,7,9-10H2 |
InChI Key |
DXXJNTPJGKSCOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C4=NC(=NN4C=N3)CC5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
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